molecular formula C7H3ClFNO B3338866 3-Chloro-7-fluorobenzo[d]isoxazole CAS No. 1352899-19-4

3-Chloro-7-fluorobenzo[d]isoxazole

Cat. No.: B3338866
CAS No.: 1352899-19-4
M. Wt: 171.55 g/mol
InChI Key: SFPXHGXIKAOVTL-UHFFFAOYSA-N
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Description

3-Chloro-7-fluorobenzo[d]isoxazole (CAS 1352899-19-4) is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate for the development of novel bioactive molecules. It features a benzo[d]isoxazole core, a privileged scaffold in pharmaceuticals, substituted with chloro and fluoro groups that modulate its electronic properties and enhance its potential for structure-activity relationship (SAR) studies . The isoxazole ring is a key pharmacophore in numerous therapeutic agents due to its diverse biological activities . Research into isoxazole derivatives has demonstrated their potential across a wide spectrum of applications, including use as immunosuppressive agents , and in the development of compounds with anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties . Specifically, certain isoxazole derivatives have been shown to inhibit the phytohemagglutinin-induced proliferation of human peripheral blood mononuclear cells (PBMCs) and suppress the production of pro-inflammatory cytokines like TNF-α, highlighting their value in immunology research . Specifications: • CAS Number: 1352899-19-4 • Molecular Formula: C 7 H 3 ClFNO • Molecular Weight: 171.56 g/mol • Storage: Sealed in dry, 2-8°C This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-7-fluoro-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO/c8-7-4-2-1-3-5(9)6(4)11-10-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPXHGXIKAOVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)ON=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743170
Record name 3-Chloro-7-fluoro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352899-19-4
Record name 3-Chloro-7-fluoro-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Chloro 7 Fluorobenzo D Isoxazole and Its Analogues

Established Cyclization Reactions for Benzo[d]isoxazole Ring Formation

Traditional methods for forming the benzo[d]isoxazole core rely on intramolecular cyclization, where a strategically substituted benzene (B151609) derivative undergoes ring closure. The key bond formation can occur between nitrogen and oxygen (N-O) or carbon and oxygen (C-O), or through the cyclization of pre-formed oximes.

The formation of a crucial N-O bond is a direct method for constructing the isoxazole (B147169) ring. In the context of 2,1-benzisoxazoles, a related isomer, this has been achieved starting from readily available methyl 2-nitrobenzoates. A practical three-step synthesis involves the partial reduction of the nitro group to a hydroxylamine using reagents like hydrazine with a rhodium on carbon catalyst. This is followed by a base-mediated cyclization to form a benzisoxazol-3(1H)-one, which can be subsequently alkylated and reduced to the final N-alkyl-1,3-dihydro-2,1-benzisoxazole. nih.gov This method is effective for a range of substituted nitrobenzoates, tolerating both electron-donating and electron-withdrawing groups. nih.gov While this specific protocol yields the 2,1-isomer, the principle of generating an N-hydroxy precursor that cyclizes onto an adjacent carbonyl or related group represents a viable strategy for 1,2-benzo[d]isoxazole synthesis, provided the appropriate ortho-substituted starting material is designed.

An alternative to N-O bond formation is the creation of the C-O bond to complete the heterocyclic ring. This strategy often involves an intramolecular nucleophilic aromatic substitution (SNAr) reaction. For instance, in the synthesis of the related benzoxazole system, anilide precursors undergo an N-deprotonation followed by an O-SNAr cyclization. semanticscholar.org In this approach, anilides derived from 2-fluoro-substituted aromatics, which are activated towards SNAr by electron-withdrawing groups, are treated with a base like potassium carbonate. The resulting amide anion cyclizes from the oxygen atom onto the fluorine-bearing carbon, displacing the fluoride and forming the oxazole ring in high yields. semanticscholar.org A similar strategy can be envisioned for benzo[d]isoxazoles, likely starting from an ortho-halobenzaldehyde oxime where the oxime oxygen acts as the nucleophile to displace the halide and form the C-O bond of the isoxazole ring.

The cyclization of aryl oximes is a prominent and versatile method for synthesizing the isoxazole ring. A powerful variant of this approach is the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govnih.gov In this reaction, the oxime, attached to an alkyne, is treated with an electrophilic halogen source such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂). nih.gov The reaction proceeds under mild conditions and provides 4-halo-substituted isoxazoles in good to excellent yields. nih.gov This method's adaptability allows for the synthesis of a wide array of substituted isoxazoles. nih.gov For the synthesis of benzo[d]isoxazole analogues, this would typically involve an o-ethynylaryl ketone as the starting material, which is then converted to the corresponding oxime and subjected to cyclization.

Another important strategy is the intramolecular [3+2] cycloaddition of a nitrile oxide with an alkyne (an INOC reaction). mdpi.com This method involves generating a nitrile oxide in situ from an aldoxime. If an alkyne dipolarophile is tethered to the same molecule in a suitable position, it can undergo a spontaneous intramolecular cycloaddition to form two fused rings simultaneously. mdpi.com This has been used to create complex tetracyclic isoxazole-containing systems and represents a highly efficient route for building the isoxazole core fused to other ring structures. mdpi.com

Table 1: Examples of Electrophilic Cyclization of O-Methyl Oximes

Starting Oxime Type Electrophile Product Type Yield Range Reference
2-Alkyn-1-one O-methyl oxime ICl 3,5-Disubstituted 4-iodoisoxazole Good to Excellent nih.gov
2-Alkyn-1-one O-methyl oxime Br₂ 3,5-Disubstituted 4-bromoisoxazole Good to Excellent nih.gov
Alkynyl O-methyl oxime NCS/TMSCl 4-Chloroisoxazole Moderate to Excellent researchgate.net

The cyclization of N-halogenated 2-hydroxyaryl imines represents a plausible, though less commonly cited, pathway to the benzo[d]isoxazole ring. This hypothetical route would begin with an imine derived from a 2-hydroxyaryl aldehyde or ketone. The nitrogen of the imine would then be halogenated, for instance with an N-halosuccinimide, to create an N-haloimine.

Under basic conditions or upon thermal or photochemical induction, this intermediate could undergo cyclization. The mechanism would likely involve the formation of a nitrogen-centered radical or a nitrene-like species upon loss of the halogen. This reactive intermediate would then attack the proximate hydroxyl oxygen atom, forging the N-O bond and completing the five-membered ring. Subsequent aromatization would yield the final benzo[d]isoxazole product. The feasibility and efficiency of this reaction would depend heavily on the specific substitution pattern of the aromatic ring and the reaction conditions employed to initiate the cyclization.

Advanced Synthetic Approaches Utilizing Metal Catalysis

Modern synthetic organic chemistry frequently employs metal catalysis to achieve transformations that are difficult or inefficient via traditional methods. The synthesis of benzo[d]isoxazoles has benefited significantly from such approaches, particularly those utilizing palladium.

Palladium catalysis offers a powerful tool for the construction of the benzo[d]isoxazole skeleton through C-H activation and annulation strategies. rsc.org One notable method involves a palladium-catalyzed [4+1] annulation reaction. This approach can utilize starting materials like N-phenoxyacetamides and aldehydes to construct the benzo[d]isoxazole ring system. The process is significant as it represents a method of C-H activation coupled with C-C and C=N bond formation. rsc.org

Furthermore, palladium catalysis is instrumental in the functionalization of pre-formed isoxazole rings, which can be a strategy to build more complex, substituted analogues. For example, 4-iodoisoxazoles, which can be synthesized via electrophilic cyclization, are excellent substrates for various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. nih.gov This allows for the introduction of a wide variety of substituents at the 4-position of the isoxazole ring. More advanced methods even allow for the direct C4,C5-diarylation of isoxazoles with unsubstituted C4 and C5 positions via a double C-H bond functionalization, providing a direct route to polysubstituted isoxazoles. researchgate.net These catalytic methods are crucial for creating diverse libraries of isoxazole-containing compounds for biological screening. nih.govmdpi.com

Table 2: Overview of Palladium-Catalyzed Reactions for Isoxazole Synthesis & Functionalization

Reaction Type Key Reactants Product Catalyst System (Example) Reference
[4+1] Annulation N-Phenoxyacetamides, Aldehydes Benzo[d]isoxazoles Palladium Catalyst rsc.org
Suzuki Coupling 4-Iodoisoxazoles, Boronic Acids 4-Aryl-isoxazoles Palladium Catalyst nih.gov
Sonogashira Coupling 4-Iodoisoxazoles, Terminal Alkynes 4-Alkynyl-isoxazoles Palladium/Copper Catalysts nih.gov
Double C-H Arylation Isoxazole-3-carboxylate, Aryl Bromides 4,5-Diarylisoxazole-3-carboxylate Pd(OAc)₂, P(o-tolyl)₃ researchgate.net

Copper-Catalyzed Cyclizations

Copper-catalyzed reactions have emerged as a powerful tool in the synthesis of isoxazole rings. One prominent method involves the intramolecular cyclization of propargylamines. This process typically begins with the oxidation of a propargylamine to form the corresponding oxime, which then undergoes a copper-mediated intramolecular cyclization to yield the isoxazole. For instance, the use of CuCl as a catalyst facilitates this transformation, accommodating a wide range of functional groups on the propargylamine substrate. The reaction proceeds through the formation of Z and E isomers of the oxime, with the Z-isomer cyclizing more readily. The copper catalyst also aids in the isomerization of the less reactive E-isomer to the Z-isomer, ensuring a complete conversion to the final isoxazole product. organic-chemistry.org This regiospecific and scalable method provides a valuable route to 5-substituted and 3,5-disubstituted isoxazoles. organic-chemistry.org

Another significant copper-catalyzed approach is the [3+2] cycloaddition of alkynes with nitrile oxides. The nitrile oxides can be generated in situ from the coupling reaction of a copper carbene and a nitroso radical. This method offers a highly regioselective, single-step synthesis of isoxazoles. organic-chemistry.org

CatalystReactantsProductKey Features
CuClPropargylamines (after oxidation to oximes)5-substituted and 3,5-disubstituted isoxazolesIntramolecular cyclization, high functional group compatibility, regiospecific. organic-chemistry.org
Copper CarbeneAlkynes and Nitroso Radical (to generate nitrile oxide in situ)Isoxazoles[3+2] cycloaddition, highly regioselective, one-pot synthesis. organic-chemistry.org

[3+2] Cycloaddition Reactions for Isoxazole Ring Construction

The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a cornerstone in the synthesis of five-membered heterocycles, including isoxazoles. wikipedia.org This reaction involves a 1,3-dipole, such as a nitrile oxide, and a dipolarophile, typically an alkene or an alkyne. wikipedia.orgyoutube.com

A widely employed strategy for the synthesis of isoxazoles is the reaction of in situ generated nitrile oxides with alkynes. youtube.comnih.gov Nitrile oxides are reactive intermediates and are often generated immediately before their reaction from more stable precursors like aldoximes or hydroximoyl chlorides. youtube.com The cycloaddition of a nitrile oxide with an alkyne leads directly to the aromatic isoxazole ring. wikipedia.org This method is highly versatile and has been utilized in the synthesis of a wide array of substituted isoxazoles. youtube.com

For the construction of the benzo[d]isoxazole scaffold, a variation of this reaction involves the use of arynes as the dipolarophile. The reaction of a nitrile oxide with an aryne provides a direct route to the benzo-fused isoxazole system.

The regioselectivity of the [3+2] cycloaddition of nitrile oxides with unsymmetrical alkynes is a critical aspect of the synthesis. The orientation of the addition is governed by both electronic and steric factors of the substituents on the nitrile oxide and the alkyne. While some reactions proceed with high regioselectivity, others may yield a mixture of regioisomers. youtube.com

Stereoselectivity becomes a key consideration when the cycloaddition reaction has the potential to create new stereocenters. In the case of 1,3-dipolar cycloadditions with alkenes leading to isoxazolines, the stereochemistry of the alkene is generally retained in the product. mdpi.comnih.gov For cycloadditions involving chiral dipolarophiles or the use of chiral catalysts, diastereoselective outcomes can be achieved. For instance, the use of a magnesium ion to chelate a chiral allyl alcohol and a nitrile oxide can direct the cycloaddition to a specific face of the dipolarophile, resulting in high diastereoselectivity. wikipedia.orgmdpi.com The attack of the 1,3-dipole often occurs from the less sterically hindered face of the dipolarophile. mdpi.com

FactorInfluence on CycloadditionExample
Regioselectivity Determined by electronic and steric effects of substituents.Can lead to mixtures of regioisomers with unsymmetrical alkynes. youtube.com
Stereoselectivity Retention of alkene stereochemistry in isoxazoline (B3343090) formation. mdpi.comnih.govDiastereoselectivity can be induced by chiral auxiliaries or catalysts. wikipedia.orgmdpi.com

Condensation Reactions for Benzo[d]isoxazole Synthesis

Condensation reactions provide a classical yet effective route to the benzo[d]isoxazole core. A common approach involves the reaction of a derivative of hydroxylamine with a 1,3-dicarbonyl compound or its synthetic equivalent. youtube.com For the synthesis of benzo[d]isoxazoles, this can be adapted by using appropriately substituted phenolic precursors.

For example, the synthesis of benzo[d]isoxazole-3-carboxylic acid derivatives can be achieved through a multi-step sequence that includes a ring-forming condensation reaction. nih.gov This strategy highlights the utility of condensation reactions in building the fused heterocyclic system from acyclic or simpler cyclic precursors.

Benzene Fragment Formation through Isoxazole Annulation

An intriguing synthetic strategy involves the use of the isoxazole ring as a latent synthon for the construction of a benzene ring. This transformation is achieved through a Diels-Alder reaction where the isoxazole derivative acts as the diene component. The process typically involves the ring-opening of the isoxazole to form a more reactive diene species, which then undergoes a [4+2] cycloaddition with a dienophile, such as an alkyne. Subsequent aromatization of the resulting cycloadduct leads to a polyfunctionalized benzene ring. thieme-connect.com

This methodology allows for the construction of highly substituted aromatic systems that might be challenging to access through conventional aromatic substitution reactions. The isoxazole precursor essentially serves as a masked diene, which can be unmasked under specific reaction conditions to participate in the annulation reaction. thieme-connect.com

Strategic Introduction of Halogen Substituents (Chloro and Fluoro)

The introduction of chlorine and fluorine atoms onto the benzo[d]isoxazole scaffold is a crucial step in the synthesis of 3-Chloro-7-fluorobenzo[d]isoxazole. The timing and method of halogenation are key strategic considerations.

The chlorine atom at the 3-position can be introduced through several methods. One approach is the electrophilic chlorination of a pre-formed benzo[d]isoxazole ring. However, controlling the regioselectivity of such reactions can be challenging. An alternative and often more controlled method is to incorporate the chloro-substituent in one of the starting materials prior to the ring-forming reaction.

The introduction of a fluorine atom at the 7-position of the benzo[d]isoxazole ring can be accomplished through electrophilic fluorination of the aromatic ring. Reagents such as Selectfluor® can be employed for this purpose. In some cases, the fluorination can be accompanied by a ring-opening of the isoxazole moiety, leading to fluorinated carbonyl compounds. researchgate.net Therefore, the choice of fluorinating agent and reaction conditions is critical to achieve the desired outcome. The synthesis of fluorinated precursors, such as fluorinated o-phenylenediamines, can also be a viable strategy for incorporating the fluorine atom into the final molecule. mdpi.com

Directed Halogenation Techniques

Directed halogenation techniques are a class of reactions where a functional group on a substrate directs the halogenation to a specific position, often a C-H bond that would otherwise be unreactive. These methods have become powerful tools in organic synthesis for achieving high regioselectivity. nih.govrsc.org In the context of synthesizing substituted benzo[d]isoxazoles, directing group strategies can be employed to introduce halogens at desired positions on the benzene ring.

The general principle involves the use of a directing group that coordinates to a metal catalyst, typically palladium, bringing the catalyst into close proximity with a specific C-H bond. The catalyst then facilitates the cleavage of the C-H bond and its subsequent functionalization with a halogen atom. nih.govrsc.org Various functional groups can act as directing groups, including amides, carboxylic acids, and nitrogen-containing heterocycles. rsc.org

For benzo[d]isoxazole analogues, a substituent on the benzene ring could potentially act as a directing group. For example, an amide or a carboxylic acid group at a specific position could direct ortho-halogenation. The choice of the halogenating agent is also crucial, with N-halosuccinimides (NCS, NBS, NIS) being common sources of electrophilic halogens. nih.gov

A hypothetical directed halogenation for a benzo[d]isoxazole precursor is presented in the table below.

Starting MaterialDirecting GroupCatalystHalogenating AgentProduct
Substituted PhenolCarboxylic AcidPd(OAc)₂N-Chlorosuccinimide (NCS)Ortho-chlorinated Phenol

This approach allows for the precise installation of a halogen atom, which can be a key step in the synthesis of complex molecules like this compound, by introducing one of the required halogens before the isoxazole ring is formed.

Post-Cyclization Halogenation Methodologies

Post-cyclization halogenation involves the introduction of a halogen atom onto the benzo[d]isoxazole ring system after the bicyclic structure has already been formed. This approach is common for many heterocyclic systems and relies on the inherent electronic properties of the ring to direct the substitution. The benzo[d]isoxazole system is an aromatic heterocycle, and as such, it can undergo electrophilic aromatic substitution.

The regioselectivity of the halogenation will depend on the substitution pattern already present on the ring and the reaction conditions. Electron-donating groups on the benzene portion of the molecule will activate the ring towards electrophilic attack and direct incoming electrophiles (such as Br⁺, Cl⁺, or I⁺) to the ortho and para positions. Conversely, electron-withdrawing groups will deactivate the ring.

Common halogenating agents for this type of reaction include:

Bromine (Br₂) in a solvent like acetic acid or chloroform.

N-Bromosuccinimide (NBS) , often with a radical initiator for benzylic halogenation, but it can also be used for aromatic bromination with an acid catalyst.

Chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂).

Iodine (I₂) with an oxidizing agent like nitric acid or a source of I⁺ such as iodine monochloride (ICl). organic-chemistry.org

An example of a post-cyclization halogenation is the reaction of a 2-alkyn-1-one O-methyl oxime with an electrophilic halogen source to yield a 4-haloisoxazole. organic-chemistry.org While this is for a monocyclic isoxazole, the principle of electrophilic attack on the formed ring system is applicable. For benzo[d]isoxazoles, the electrophilic halogen would preferentially add to the benzene ring at the most nucleophilic position.

The table below summarizes typical conditions for the halogenation of aromatic compounds, which are applicable to the benzo[d]isoxazole core.

HalogenReagent(s)Typical Conditions
ChlorineCl₂, SO₂Cl₂Lewis acid catalyst (e.g., FeCl₃, AlCl₃)
BromineBr₂, NBSLewis acid catalyst or protic acid
IodineI₂, IClOxidizing agent (e.g., HNO₃)

Microwave-Assisted Synthesis of Benzo[d]isoxazole Derivatives

Microwave-assisted synthesis has emerged as a valuable technique in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. eurekaselect.comresearchgate.netabap.co.in This technology is particularly beneficial for the synthesis of heterocyclic compounds, including derivatives of benzo[d]isoxazole. eurekaselect.comresearchgate.net

The fundamental principle of microwave heating involves the direct coupling of microwave energy with the molecules in the reaction mixture, leading to rapid and uniform heating. eurekaselect.comresearchgate.net This can enhance the rate of chemical reactions, sometimes enabling reactions that are difficult to achieve with conventional heating. abap.co.in

Several methods for the synthesis of the core isoxazole ring can be adapted for microwave-assisted synthesis. A common route involves the condensation of a hydroxylamine with a 1,3-dicarbonyl compound. zenodo.org In the context of benzo[d]isoxazoles, this could involve the cyclization of a suitably substituted ortho-hydroxyketone or aldehyde derivative.

The use of microwave irradiation has been reported for the synthesis of various isoxazole and benzoxazole derivatives. eurekaselect.comresearchgate.netzenodo.orgnveo.org These methods often proceed under solvent-free conditions or in high-boiling point solvents that can efficiently absorb microwave energy. The advantages of using microwave assistance in the synthesis of such heterocyclic systems are summarized below.

FeatureConventional HeatingMicrowave-Assisted Synthesis
Heating Mechanism Conduction and convection (slow, inefficient)Direct interaction with molecules (rapid, efficient) eurekaselect.comresearchgate.net
Reaction Time Hours to daysMinutes to hours abap.co.in
Product Yield Often moderateGenerally higher abap.co.in
Side Reactions More prevalent due to prolonged heatingReduced, leading to cleaner products nveo.org
Energy Efficiency LowerHigher abap.co.in

For example, the synthesis of 3-[3-(2-hydroxyphenyl)-isoxazol-5-yl]-chromen-4-one derivatives has been achieved by the reaction of 1,3-propanediones and hydroxylamine hydrochloride in ethanol under microwave irradiation, with reaction times as short as 2.5 minutes. zenodo.org This demonstrates the potential for rapid synthesis of complex isoxazole-containing molecules, a principle that can be extended to the synthesis of the benzo[d]isoxazole scaffold.

Reaction Chemistry and Mechanistic Investigations of 3 Chloro 7 Fluorobenzo D Isoxazole

Electrophilic Aromatic Substitution Pathways on the Benzo[d]isoxazole Scaffold

The benzo[d]isoxazole system is generally considered electron-deficient, which deactivates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS). The isoxazole (B147169) moiety, particularly with an electron-withdrawing group at the 3-position like chlorine, reduces the nucleophilicity of the aromatic ring. nanobioletters.com However, under forcing conditions or with potent electrophiles, substitution can be induced.

The directing effects of the existing substituents play a crucial role in determining the position of substitution. The 7-fluoro atom, being an ortho-, para-director, would activate the 6-position and, to a lesser extent, the 5-position (para to the isoxazole oxygen, but meta to the fluorine). The 3-chloro-isoxazole part of the molecule is deactivating. Therefore, electrophilic attack is most likely to occur at the C-6 position, driven by the directing effect of the fluorine atom.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. While specific studies on 3-Chloro-7-fluorobenzo[d]isoxazole are not prevalent, the nitration of other substituted isoxazoles has been reported, indicating the viability of such reactions. researchgate.netscilit.com For instance, the nitration of 3,5-disubstituted isoxazoles can be achieved using a mixture of nitric acid and acetic anhydride. researchgate.net

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄3-Chloro-7-fluoro-6-nitrobenzo[d]isoxazole
BrominationBr₂, FeBr₃6-Bromo-3-chloro-7-fluorobenzo[d]isoxazole
SulfonationSO₃, H₂SO₄This compound-6-sulfonic acid
AcylationRCOCl, AlCl₃6-Acyl-3-chloro-7-fluorobenzo[d]isoxazole

Nucleophilic Substitution Reactions Involving the Chloro and Fluoro Groups

The chlorine atom at the C-3 position of the isoxazole ring is susceptible to nucleophilic substitution, a reaction characteristic of 3-haloisoxazoles. This reactivity is enhanced by the electron-withdrawing nature of the isoxazole ring. A variety of nucleophiles, including alkoxides, amines, and thiols, can displace the chloride.

The fluorine atom at the C-7 position on the benzene ring is generally less reactive towards nucleophilic aromatic substitution (SNAr) than the C-3 chlorine. For SNAr to occur on the benzene ring, strong activation by electron-withdrawing groups is typically required. semanticscholar.org In the case of this compound, the isoxazole ring itself provides some activation. It has been shown that a nitro group on the isoxazole ring can be displaced by various nucleophiles. rsc.org

Rearrangement Reactions and Associated Mechanisms (e.g., Beckmann Rearrangement)

While the Beckmann rearrangement is a classical method for the synthesis of the isoxazole ring itself, rearrangement reactions of the benzo[d]isoxazole scaffold are also known. Base-promoted rearrangements have been reported for benzo[d]isoxazoles that bear a carbonyl or carboxyl group at the 3-position, often leading to ring-opening. beilstein-journals.orgnih.gov

Another documented transformation is the isoxazole to benzisoxazole rearrangement, which can initiate cascade reactions to form complex polycyclic structures. nih.gov The Boulton–Katritzky rearrangement, a thermal or base-catalyzed rearrangement of N-oxide containing heterocyclic systems, has also been observed in related isoxazolo[4,5-b]pyridine (B12869654) derivatives, suggesting its potential applicability to the benzo[d]isoxazole series. beilstein-journals.orgnih.gov

Ring Opening and Ring Expansion Reactions of the Isoxazole Moiety

The isoxazole ring, being a strained five-membered heterocycle, can undergo ring-opening reactions under various conditions. Base-catalyzed decomposition of benzisoxazoles can lead to the formation of salicylonitriles. acs.org Reductive cleavage of the N-O bond is another common pathway for ring opening.

Ring expansion of isoxazoles to 1,3-oxazines has been achieved using rhodium carbenoids. researchgate.net This reaction likely proceeds through the formation of an isoxazolium ylide intermediate, followed by either a 1,2-shift or a ring-opening/electrocyclization sequence.

Functional Group Interconversions at C-3, C-7, and Other Positions

The halogen substituents on this compound serve as handles for further functionalization. As discussed, the C-3 chlorine can be replaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. For example, piperidine-2,6-dione has been successfully coupled at the 3-position of a 7-fluorobenzo[d]isoxazole (B13619512) derivative. bldpharm.com

The synthesis of various substituted benzo[d]isoxazole derivatives for biological screening, such as those acting as Hypoxia-Inducible Factor (HIF)-1α inhibitors, highlights the accessibility of this scaffold to functional group interconversions. nih.gov These syntheses often involve multi-step sequences starting from simpler precursors, demonstrating the robustness of the benzo[d]isoxazole core to various reaction conditions.

Table 2: Examples of Functional Group Interconversions on the Benzo[d]isoxazole Scaffold

Starting MaterialReagents and ConditionsProductReference
7-Fluorobenzo[d]isoxazole derivativePiperidine-2,6-dione precursor, coupling agents3-(7-Fluorobenzo[d]isoxazol-3-yl)piperidine-2,6-dione bldpharm.com
3,5-DinitroisoxazoleVarious nucleophiles (e.g., amines, alkoxides)3-Nitro-5-substituted-isoxazoles rsc.org
Benzo[d]isoxazole-3-carboxylic acidAnilines, coupling agentsN-Phenylbenzo[d]isoxazole-3-carboxamides nih.gov

Role of Halogen Substituents in Modulating Reactivity and Selectivity

The chlorine and fluorine atoms exert a significant electronic influence on the benzo[d]isoxazole ring system, thereby modulating its reactivity and the selectivity of its reactions. Both are electron-withdrawing groups, which generally decrease the electron density of the aromatic system.

Computational studies on halogen-substituted isoxazoles have shown that the electronegativity of the halogen affects bond lengths, atomic charges, and the HOMO-LUMO energy gap. videleaf.comresearchgate.net A smaller HOMO-LUMO gap is associated with higher chemical reactivity and lower kinetic stability. researchgate.net The less electronegative chlorine, when compared to fluorine, can result in a softer, more polarizable molecule with higher reactivity. videleaf.com

In the context of biological activity, the presence of electron-withdrawing groups like fluorine and chlorine has been shown to significantly impact the antibacterial properties of related benzazole compounds. mdpi.com Specifically, fluorine substitution can enhance antibacterial potency, possibly by improving binding to biological targets and increasing cell penetration. mdpi.com

Advanced Structural Elucidation and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. For 3-Chloro-7-fluorobenzo[d]isoxazole, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D techniques, would be required for a complete structural assignment.

¹H NMR Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the three aromatic protons on the benzene (B151609) ring. The chemical shifts (δ) and coupling patterns of these protons are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, as well as the isoxazole (B147169) ring. The protons would likely appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The multiplicity of each signal (singlet, doublet, triplet, etc.) would be determined by the number of adjacent protons, and the coupling constants (J) would provide information about the relative positions of the coupled nuclei.

¹³C NMR Spectroscopic Analysis for Carbon Framework

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, seven distinct signals would be expected, corresponding to the seven carbon atoms in the bicyclic system. The chemical shifts of these carbons would be influenced by their hybridization and the proximity of electronegative atoms (Cl, F, O, N). The carbons directly bonded to the halogens and those in the isoxazole ring would exhibit characteristic shifts.

Carbon Atom Expected Chemical Shift (δ, ppm)
C3 (C-Cl)150-160
C3a115-125
C4110-120
C5120-130
C6125-135
C7 (C-F)155-165 (doublet due to C-F coupling)
C7a160-170

Note: These are estimated values and actual experimental data may vary.

Fluorine-19 (¹⁹F) NMR for Investigating Fluorine Environments

¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom. A single signal would be expected for the fluorine atom at position 7. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the fluorine and adjacent protons (³JHF) and carbons (¹JCF, ²JCF, etc.) would be observable in the ¹H and ¹³C NMR spectra, respectively, providing further confirmation of the structure.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to trace the proton network within the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its attached carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the quaternary carbons and for confirming the fusion of the benzene and isoxazole rings.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show absorption bands corresponding to the various bonds within the molecule.

Functional Group/Bond Expected Absorption Range (cm⁻¹)
C=N (isoxazole ring)1620-1680
C=C (aromatic ring)1450-1600
C-O (isoxazole ring)1200-1300
C-F (aryl fluoride)1100-1250
C-Cl (aryl chloride)1000-1100
C-H (aromatic)3000-3100

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₃ClFNO), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ that confirms the elemental composition. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways for such compounds could include the loss of small neutral molecules such as CO, HCN, or the halogen atoms, leading to the formation of stable fragment ions.

Computational Chemistry in Aid of Spectroscopic Data Interpretation

Computational chemistry, particularly methods like Density Functional Theory (DFT), is a powerful tool used in conjunction with experimental spectroscopic data (such as NMR, IR, and UV-Vis) to provide a deeper understanding of a molecule's electronic structure and properties. These calculations can help to assign spectroscopic signals and to predict molecular geometries and other chemical properties.

For this compound, DFT calculations would typically be performed to optimize the molecular geometry in the gas phase. The results of these calculations, such as predicted bond lengths and angles, could then be compared with the experimental data obtained from X-ray crystallography, if it were available. Furthermore, theoretical vibrational frequencies from DFT calculations can be correlated with experimental IR and Raman spectra to provide a detailed assignment of the vibrational modes of the molecule.

Hypothetical Data Table for a DFT Study of this compound:

This table illustrates the kind of comparative data that would be generated in a computational study of this compound. The values are hypothetical and for illustrative purposes.

ParameterComputational MethodPredicted Value
Optimized Energy (Hartree)B3LYP/6-311G(d,p)-1050.5
Dipole Moment (Debye)B3LYP/6-311G(d,p)2.5
HOMO Energy (eV)B3LYP/6-311G(d,p)-7.0
LUMO Energy (eV)B3LYP/6-311G(d,p)-1.5

Computational and Theoretical Studies of 3 Chloro 7 Fluorobenzo D Isoxazole

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic architecture of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate a wealth of information about molecular structure, stability, and electronic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more reactive and can be more easily polarized. For isoxazole (B147169) derivatives, these calculations can provide insights into their potential as reactants in various chemical transformations. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Data for 3-Chloro-7-fluorobenzo[d]isoxazole

ParameterHypothetical Value (eV)Significance
HOMO Energy-6.5Indicates electron-donating capability
LUMO Energy-1.2Indicates electron-accepting capability
HOMO-LUMO Gap5.3Suggests high kinetic stability

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from HOMO-LUMO analysis. No experimental or calculated data for this compound was found in the searched literature.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, is a visual representation of the charge distribution around a molecule. chemscene.comresearchgate.net It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors are used to represent varying potential values: red typically indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue signifies regions of positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential.

For this compound, an EPS map would reveal the electrophilic and nucleophilic sites. The electronegative oxygen and nitrogen atoms of the isoxazole ring, along with the fluorine and chlorine substituents, would likely be depicted as regions of negative potential, while the hydrogen atoms on the benzene (B151609) ring would show positive potential. researchgate.net This information is invaluable for predicting intermolecular interactions, such as hydrogen bonding and halogen bonding, and for understanding the molecule's reactivity patterns. chemscene.com

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity. Key descriptors include:

Chemical Potential (μ): This is related to the escaping tendency of electrons from a system in equilibrium. It is calculated as the average of the HOMO and LUMO energies: μ ≈ (E_HOMO + E_LUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Global Hardness (η): This measures the resistance to charge transfer. It is calculated as half the HOMO-LUMO gap: η ≈ (E_LUMO - E_HOMO) / 2.

Electrophilicity Index (ω): This quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). A higher electrophilicity index points to a stronger electrophile.

These indices would provide a quantitative framework for assessing the reactivity of this compound.

Density Functional Theory (DFT) Applications to Reactivity and Stability

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is computationally more efficient than traditional ab initio methods while providing accurate results for a wide range of molecular properties.

In the context of this compound, DFT would be instrumental in:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.

Vibrational Frequency Analysis: Predicting the infrared and Raman spectra, which can be used to characterize the molecule and confirm its structure.

Reaction Mechanism Studies: Mapping the potential energy surface for chemical reactions involving the molecule, identifying transition states, and calculating activation energies. This would be crucial for understanding its synthesis and degradation pathways.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics is ideal for studying the electronic properties of a single molecule, molecular dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and intermolecular interactions. For a relatively rigid molecule like this compound, MD simulations would be particularly useful for studying its interactions with solvents or biological macromolecules, such as proteins or DNA. researchgate.net This can help in understanding its solubility, transport properties, and potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Structural Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. bldpharm.comnih.govmdpi.combldpharm.com While no specific QSAR studies on this compound were found, this methodology is highly relevant for the broader class of isoxazole derivatives. researchgate.netbldpharm.comnih.gov

In a typical QSAR study, a set of molecules with known activities is used to build a model. This model is then used to predict the activity of new, untested compounds. The process involves:

Data Set Preparation: Compiling a list of structurally related compounds with their measured biological activities.

Descriptor Calculation: Quantifying various aspects of the molecular structure using numerical values called descriptors (e.g., electronic, steric, hydrophobic properties).

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to establish a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

For this compound, QSAR could be employed to guide the design of new derivatives with enhanced or optimized biological activities by suggesting modifications to its structure that are likely to improve its desired properties. mdpi.combldpharm.com

In Silico Molecular Design and Docking Studies to Explore Ligand-Target Interactions

In silico molecular design and docking are powerful computational tools used to predict the binding affinity and interaction patterns between a small molecule (ligand), such as a benzisoxazole derivative, and a biological macromolecule (target), typically a protein or enzyme. These methods are instrumental in rational drug design, helping to identify potential drug candidates and optimize their chemical structures for enhanced efficacy and selectivity.

The process of molecular docking involves several key steps:

Preparation of the Target Protein: The three-dimensional structure of the target protein is obtained from crystallographic databases like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and hydrogen atoms are added.

Ligand Preparation: The 2D structure of the ligand is drawn and converted into a 3D conformation. Energy minimization is performed to obtain a stable, low-energy structure.

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the binding site of the target protein. It then calculates a "docking score" for each pose, which estimates the binding affinity. Lower docking scores generally indicate a more favorable binding interaction.

Analysis of Interactions: The resulting ligand-protein complexes are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which stabilize the binding.

Studies on various substituted benzisoxazole and isoxazole derivatives have demonstrated their potential to interact with a range of biological targets. For instance, molecular docking studies on derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been conducted to evaluate their potential as antimicrobial agents. mdpi.com These studies revealed significant binding modes with high dock scores against microbial protein targets. mdpi.com Similarly, various isoxazole-containing compounds have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation. nih.gov Molecular docking has been used to elucidate the binding interactions within the active sites of COX-1 and COX-2, providing a rationale for the observed inhibitory activities. nih.gov

The insights gained from such docking studies are crucial for understanding the structure-activity relationships of the benzisoxazole scaffold. For example, the presence and position of substituents like chloro and fluoro groups on the benzisoxazole ring can significantly influence the binding affinity and selectivity towards a particular target. These substituents can alter the electronic properties of the molecule and participate in specific interactions, such as halogen bonds, with the protein's active site residues. While specific docking data for this compound is not available, the general principles derived from studies on analogous compounds suggest that it would likely exhibit specific binding interactions governed by its unique substitution pattern.

Table 1: Representative Molecular Docking Studies on Isoxazole Derivatives This table is illustrative and based on studies of related isoxazole compounds, not this compound itself.

Compound Class Target Protein Key Findings
Isoxazole-carboxamide derivatives Cyclooxygenase (COX) enzymes Identification of key binding interactions within the COX-2 active site, explaining the observed inhibitory potency and selectivity. nih.govnih.gov
Phosphoramidate derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Microbial proteins (e.g., against S. aureus, A. niger) Revealed significant binding modes with high dock scores, suggesting potential as antimicrobial agents. mdpi.com
Dibenzazepine-linked isoxazoles Urease and Tyrosinase Elucidated structure-activity relationships and crucial interactions with active site residues, corroborating experimental inhibitory results. nih.gov
Isoxazolidine-1,2,3-triazole hybrids PI3Kα Demonstrated good binding affinity to the active site of PI3K, with specific derivatives showing high docking scores. qu.edu.sa

Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It provides a graphical representation of the regions of close contact between adjacent molecules, offering insights into the nature and strength of the forces that hold the crystal together.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a given molecule dominates that of the surrounding molecules. The surface is then colored according to various properties, most commonly the normalized contact distance (dnorm). The dnorm value is based on the distances from the surface to the nearest atom inside the surface (di) and the nearest atom outside the surface (de), normalized by the van der Waals radii of the respective atoms.

Red spots on the dnorm map indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, representing strong interactions like hydrogen bonds.

White areas represent contacts close to the van der Waals separation.

Blue regions indicate contacts that are longer than the van der Waals radii, corresponding to weaker interactions.

While a crystal structure and corresponding Hirshfeld surface analysis for this compound are not available in the surveyed literature, studies on analogous halogenated and heterocyclic compounds provide a framework for what might be expected. For instance, the Hirshfeld surface analysis of (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone highlighted the importance of various intermolecular interactions in its crystal packing. scilit.com Similarly, analyses of other heterocyclic compounds reveal the dominant role of H···H, O···H/H···O, and C···H/H···C contacts in stabilizing the crystal structure. nih.gov

For a molecule like this compound, a Hirshfeld surface analysis would likely reveal significant contributions from several types of interactions:

H···H contacts: Typically, these are the most abundant contacts in organic molecules.

H···F/F···H and H···Cl/Cl···H contacts: These would be prominent due to the presence of fluorine and chlorine atoms and would be crucial in directing the crystal packing.

C···H/H···C contacts: These are indicative of C-H···π interactions.

O···H/H···O and N···H/H···N contacts: These would arise from the isoxazole ring and could participate in hydrogen bonding if suitable hydrogen bond donors are present in the crystal structure.

Halogen···Halogen and Halogen···π interactions: The presence of both chlorine and fluorine could lead to specific halogen-related interactions that influence the supramolecular assembly.

Table 2: Typical Intermolecular Contacts Quantified by Hirshfeld Surface Analysis for Related Heterocyclic Compounds This table presents generalized data from Hirshfeld analyses of various heterocyclic compounds to illustrate the methodology, as specific data for this compound is not available.

Type of Intermolecular Contact Typical Percentage Contribution Significance
H···H 30-50% Represents the most significant contribution to the overall crystal packing due to the abundance of hydrogen atoms.
O···H/H···O 15-25% Indicates the presence of hydrogen bonds or van der Waals interactions involving oxygen. nih.gov
C···H/H···C 10-20% Suggests the presence of C-H···π interactions, which are important for stabilizing the packing of aromatic systems. nih.gov
Halogen···H/H···Halogen 5-15% Highlights the role of halogen atoms in directing intermolecular contacts.
C···C 5-10% Corresponds to π-π stacking interactions between aromatic rings.

3 Chloro 7 Fluorobenzo D Isoxazole As a Versatile Chemical Building Block and Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

The isoxazole (B147169) ring is a recognized and essential heterocyclic scaffold in medicinal chemistry and organic synthesis. nih.gov 3-Chloro-7-fluorobenzo[d]isoxazole, with its inherent reactivity, is a key starting material for the creation of a variety of intricate heterocyclic structures. The chlorine atom at the 3-position is a particularly good leaving group, facilitating nucleophilic substitution reactions to introduce new functionalities and build more complex ring systems.

For instance, the isoxazole core can be further elaborated into fused heterocyclic systems. The development of methods for synthesizing 3,5-disubstituted and 3,4,5-trisubstituted isoxazoles highlights the modularity of this scaffold. nih.govbeilstein-journals.org These reactions often proceed via [3+2] cycloadditions of nitrile oxides, which can be generated from precursors like this compound, with various dipolarophiles. beilstein-journals.org The ability to control the regioselectivity of these cycloadditions allows for the precise construction of desired isomers. nih.gov

The synthesis of isoxazole-containing hybrid molecules, such as triazole-isoxazole hybrids, further demonstrates the utility of isoxazole building blocks. mdpi.com These complex structures are often pursued for their potential biological activities.

Scaffold for Derivatization Towards Specific Molecular Architectures

The this compound core acts as a fundamental scaffold that can be systematically modified to generate a library of derivatives with tailored properties. The chlorine and fluorine atoms provide handles for a range of chemical transformations, allowing for the introduction of diverse substituents and the construction of specific molecular architectures.

Table 1: Examples of Derivatization Reactions

Reaction Type Reagents and Conditions Product Type
Nucleophilic Substitution Various nucleophiles (e.g., amines, alkoxides, thiols) Substituted benzo[d]isoxazoles
Cross-Coupling Reactions Boronic acids/esters (Suzuki), organostannanes (Stille), etc. with a palladium catalyst Aryl- or heteroaryl-substituted benzo[d]isoxazoles
Reduction Reducing agents Aminobenzo[d]isoxazoles

The strategic derivatization of the benzo[d]isoxazole scaffold is a common strategy in drug discovery and materials science. By altering the substituents on the aromatic ring, researchers can fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets or to achieve desired material characteristics. The synthesis of various substituted isoxazoles, including those with fluoroalkyl groups, underscores the broad scope of derivatization possible from such scaffolds. nih.gov

Role in Cascade Reactions and Multicomponent Transformations

While specific examples involving this compound in cascade or multicomponent reactions are not extensively detailed in the provided search results, the general reactivity of the isoxazole moiety suggests its potential utility in such transformations. The development of one-pot synthesis methods for complex isoxazole derivatives points towards the feasibility of designing cascade sequences that leverage the reactivity of this heterocyclic system. nih.gov

Multicomponent reactions, which involve the combination of three or more starting materials in a single synthetic operation, are highly efficient for building molecular complexity. The functional groups present in this compound could potentially participate in such reactions, for example, through the in-situ generation of a reactive intermediate that is then trapped by other components in the reaction mixture.

Application in the Development of Specialty Chemicals

The unique chemical properties of this compound and its derivatives make them valuable in the development of specialty chemicals. These can include compounds with specific optical or electronic properties for use in materials science, or as key intermediates in the synthesis of agrochemicals and other fine chemicals.

The incorporation of fluorine atoms, as in this compound, is a well-established strategy for modifying the properties of organic molecules. nih.gov Fluorine can enhance metabolic stability, binding affinity, and other important characteristics. This makes fluorinated building blocks like this compound particularly attractive for the synthesis of high-performance specialty chemicals.

Design of Linkers and Scaffolds for Conjugate Chemistry

The bifunctional nature of this compound, with its reactive chlorine and fluorine substituents, makes it a suitable candidate for the design of linkers and scaffolds in conjugate chemistry. Linkers are crucial components that connect different molecular entities, such as a drug and a targeting moiety, in bioconjugates.

The ability to selectively react one of the halogen atoms while leaving the other intact would allow for the sequential attachment of different molecules. For example, the more reactive chlorine atom could be displaced first, followed by a different reaction at the fluorine position. This orthogonal reactivity is a highly desirable feature in the design of complex molecular conjugates. The isoxazole core itself can serve as a rigid and stable scaffold to which different functional groups can be appended.

Future Research Trajectories and Emerging Applications of 3 Chloro 7 Fluorobenzo D Isoxazole Chemistry

Development of Novel and Sustainable Synthetic Routes

While the synthesis of the broader benzo[d]isoxazole class is well-documented, future research will likely focus on developing more sustainable and efficient pathways specifically for 3-Chloro-7-fluorobenzo[d]isoxazole. Traditional methods often rely on multi-step sequences that may involve harsh reagents. guidechem.com A promising avenue is the adaptation of modern synthetic methodologies to this specific scaffold.

Key areas for development include:

Metal-free Catalysis: Exploring organocatalysis or photocatalysis to construct the isoxazole (B147169) ring could significantly reduce the environmental impact by avoiding heavy metal contaminants.

Green Solvents: Investigating the use of deep eutectic solvents or aqueous reaction media could offer more environmentally benign alternatives to traditional organic solvents. sigmaaldrich.com

Synthetic Approach Potential Starting Materials Key Transformation Advantages Reference
Cycloaddition2,3-Difluoronitrobenzene derivativeIn-situ generation of a nitrile oxide followed by cycloaddition with an aryneHigh convergence, access to diverse analogs guidechem.com
Intramolecular CyclizationSubstituted o-hydroxyaryl oximeBase-mediated or transition-metal-catalyzed C-O bond formationGood control of regiochemistry aksci.com
Sustainable ApproachFluorinated aldehyde and hydroxylamineUltrasound-assisted condensation in a green solventReduced reaction times, lower energy consumptionInferred from general sustainable isoxazole synthesis

Exploration of New Reactivity Modes and Catalytic Transformations

The reactivity of this compound is largely dictated by the electrophilic nature of the carbon at the 3-position and the potential for functionalization of the benzene (B151609) ring.

Future research will likely explore:

Nucleophilic Aromatic Substitution (SNA_r): The chlorine atom at the 3-position is expected to be a good leaving group, facilitating reactions with a wide range of nucleophiles (e.g., amines, thiols, alkoxides) to generate a library of new derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: The C-Cl bond offers a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, alkyl, and amino groups. This has been demonstrated for other 3-chlorobenzo[d]isoxazoles.

C-H Functionalization: The development of methods for the selective C-H activation of the benzo[d]isoxazole core, potentially directed by the existing substituents, would provide a powerful tool for late-stage functionalization.

Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates

A thorough understanding of the structure and properties of this compound and its derivatives is crucial for their application. While standard techniques like NMR, IR, and mass spectrometry are fundamental, future work could employ more advanced methods.

2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC will be essential for the unambiguous assignment of proton and carbon signals, especially for more complex derivatives.

X-ray Crystallography: Obtaining single-crystal X-ray structures would provide definitive proof of the molecular geometry and intermolecular interactions in the solid state.

In-situ Spectroscopy: Utilizing techniques like in-situ IR or NMR spectroscopy could allow for the direct observation of reaction intermediates and provide valuable mechanistic insights into the synthesis and reactivity of these compounds.

Spectroscopic Data (Predicted) This compound
¹H NMR Aromatic protons would appear as multiplets in the downfield region, with coupling patterns influenced by the fluorine atom.
¹³C NMR Characteristic signals for the carbon atoms of the benzo[d]isoxazole core, with the C-Cl and C-F carbons showing distinct chemical shifts.
¹⁹F NMR A singlet or doublet corresponding to the fluorine atom at the 7-position.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound, with a characteristic isotopic pattern due to the chlorine atom.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages for the synthesis of heterocyclic compounds, including improved safety, scalability, and reproducibility. The synthesis of isoxazoles, which can involve unstable intermediates like nitrile oxides, is particularly well-suited for flow processes. bldpharm.com

Future research could focus on:

Telescoped Flow Synthesis: Developing a continuous, multi-step flow process for the synthesis of this compound and its derivatives, minimizing manual handling and purification steps.

Automated Library Synthesis: Combining flow chemistry with automated platforms would enable the rapid generation of a large library of analogs for high-throughput screening in drug discovery and materials science.

Computational Chemistry for Predictive Design of Functionalized Analogs

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the properties and reactivity of molecules. nih.gov For this compound, DFT calculations can be employed to:

Predict Electronic Properties: Calculate the HOMO-LUMO energy gap, electron affinity, and ionization potential to understand the electronic nature of the molecule and the influence of the halogen substituents. nih.gov

Model Reactivity: Simulate reaction pathways and transition states to predict the regioselectivity and stereoselectivity of various transformations.

Design Novel Analogs: Computationally screen virtual libraries of derivatives to identify candidates with desired electronic, optical, or biological properties before their synthesis. This is particularly relevant for designing molecules with specific applications, such as in organic electronics or as molecular probes. researchgate.net

Strategic Design of this compound-Based Molecular Probes for Chemical Biology

The benzo[d]isoxazole scaffold has been explored as a core for fluorescent probes. The unique electronic properties conferred by the chloro and fluoro substituents make this compound an attractive starting point for the development of novel molecular probes.

Future research directions include:

Turn-On Fluorescent Probes: Designing probes where the chlorine at the 3-position is replaced by a fluorophore that is initially quenched. Reaction with a specific analyte could displace the quencher and "turn on" the fluorescence.

Probes for Specific Analytes: By attaching specific recognition motifs at the 3-position, probes could be designed for the selective detection of biologically relevant species such as reactive oxygen species, metal ions, or specific enzymes.

Bioimaging Applications: Developing cell-permeable probes based on this scaffold for the visualization of biological processes within living cells. The fluorine atom could also be utilized for ¹⁹F MRI applications.

Innovations in Materials Science Utilizing Benzo[d]isoxazole Core Structures

Heterocyclic compounds are of great interest in materials science, particularly in the field of organic electronics. The rigid and electron-deficient nature of the benzo[d]isoxazole core, modulated by the halogen substituents, suggests potential applications in this area.

Emerging research could focus on:

Organic Light-Emitting Diodes (OLEDs): Incorporating the this compound unit into larger conjugated molecules or polymers could lead to new materials with tailored electronic and photophysical properties for use as emitters or host materials in OLEDs.

Organic Photovoltaics (OPVs): The electron-accepting nature of the benzo[d]isoxazole core could be exploited in the design of new non-fullerene acceptors for organic solar cells.

Liquid Crystals: The rigid, planar structure of the benzo[d]isoxazole scaffold could be a valuable building block for the synthesis of novel liquid crystalline materials.

Q & A

Q. What are the common synthetic routes for 3-Chloro-7-fluorobenzo[d]isoxazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis of this compound typically involves cycloaddition reactions between aldehydes/ketones and nitro compounds. For example, aldehydes react with primary nitro compounds under specific conditions to form isoxazole derivatives via intermediates like Schiff bases or dinitroglutarates . Key variables include:

  • Catalyst selection : Amines or organocatalysts can enhance cyclization efficiency .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) and controlled heating (60–80°C) improve yield .
  • Substituent compatibility : Fluorine and chlorine groups require inert atmospheres to prevent halogen displacement .
    Metal-free protocols using microwave or ultrasonication methods are recommended for eco-friendly synthesis .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} and 13C^{13}\text{C} NMR identify halogen positions and ring substitution patterns. For example, fluorine deshielding in 19F^{19}\text{F} NMR indicates electron-withdrawing effects .
  • X-ray crystallography : Resolves crystal packing and Hirshfeld surfaces to confirm stereochemistry and intermolecular interactions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways, critical for purity assessment .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and isolates isomers .

Advanced Research Questions

Q. How do structural modifications at specific positions of the isoxazole ring influence the anticancer activity of this compound derivatives?

Methodological Answer: Substituent position dictates biological activity:

  • 3- and 5-positions : Electron-withdrawing groups (e.g., -Cl, -F) enhance cytotoxicity by stabilizing interactions with DNA or enzyme active sites. For example, fluorophenyl substituents at position 3 improve binding to HSP90, a cancer therapy target .
  • 4-position : Bulky groups (e.g., carboxamides) reduce metabolic degradation but may hinder cell permeability .
    Structure-Activity Relationship (SAR) studies using MTT assays on HeLa and MCF-7 cells reveal that chloro-fluoro combinations at positions 3 and 7 maximize apoptosis induction .

Q. What mechanistic insights explain the inhibitory effects of this compound derivatives on glutathione-dependent enzymes, and how do inhibition constants (KiK_iKi​) vary with substituent position?

Methodological Answer:

  • Glutathione Reductase (GR) : Chlorine at position 3 induces uncompetitive inhibition (Ki=0.011±0.002 mMK_i = 0.011\pm0.002\ \text{mM}), binding the enzyme-substrate complex and altering the active site . Fluorine at position 7 reduces potency due to weaker electronegativity .
  • Glutathione S-Transferase (GST) : Bromine or nitro groups at position 5 show competitive inhibition, directly blocking substrate access .
    Enzyme kinetics (Lineweaver-Burk plots) and molecular docking (e.g., AutoDock Vina) validate these mechanisms .

Q. How can computational methods like DFT and molecular docking be applied to predict the reactivity and binding interactions of this compound with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, fluorine’s high electronegativity lowers LUMO energy, enhancing reactivity with nucleophilic enzyme residues .
  • Molecular Dynamics (MD) : Simulates binding stability in HSP90 inhibitors, revealing that chloro-fluoro derivatives maintain hydrogen bonds with Asp93 and Asn51 over 100-ns trajectories .
  • Docking Studies : AutoDock or Schrödinger Suite identifies binding poses; chloro groups at position 3 favor hydrophobic pockets in tyrosine kinase domains .

Q. What experimental strategies address contradictions in reported biological activities of this compound across different cell lines or enzyme assays?

Methodological Answer:

  • Assay standardization : Use identical cell lines (e.g., HepG2 for liver cancer) and enzyme sources (e.g., human erythrocyte-derived GR) to minimize variability .
  • Dose-response curves : Calculate IC50_{50} values under controlled conditions (pH 7.4, 37°C) to compare potency .
  • Meta-analysis : Cross-reference data from multiple studies (e.g., apoptosis rates in HeLa vs. HepB3 cells) to identify confounding factors like off-target effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.